molecular formula C12H14BrN5 B11085651 6-(2-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(2-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11085651
M. Wt: 308.18 g/mol
InChI Key: GUZGXBSAIOROKH-UHFFFAOYSA-N
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Description

6-(2-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a bromoethyl group and a methylphenyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.

    Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via nucleophilic substitution reactions using reagents like bromoethane.

    Substitution with Methylphenyl Group: The final step involves the substitution of the triazine ring with the methylphenyl group using appropriate arylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states.

    Aromatic Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazine derivatives.

    Oxidation: Formation of oxidized triazine derivatives.

    Reduction: Formation of reduced triazine derivatives.

Scientific Research Applications

6-(2-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14BrN5

Molecular Weight

308.18 g/mol

IUPAC Name

6-(2-bromoethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H14BrN5/c1-8-2-4-9(5-3-8)15-12-17-10(6-7-13)16-11(14)18-12/h2-5H,6-7H2,1H3,(H3,14,15,16,17,18)

InChI Key

GUZGXBSAIOROKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCBr

Origin of Product

United States

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